(S)-3-((R)-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide
Description
The compound (S)-3-((R)-2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide is a quaternary ammonium salt characterized by a pyrrolidinium core substituted with a dimethyl group and an esterified hydroxy-phenylacetate moiety. Its stereochemistry is critical: the (S)-configuration at the pyrrolidinium nitrogen and the (R)-configuration at the hydroxyacetoxy group distinguish it from other stereoisomers and analogs. This compound is closely related to Glycopyrrolate Bromide (CAS 596-51-0), a well-known anticholinergic agent used in clinical settings .
Key structural features include:
- Pyrrolidinium core: Provides cationic character, enhancing solubility in polar solvents.
- Cyclopentyl and phenyl groups: Contribute to lipophilicity and receptor binding.
- Stereochemistry: The (S,R) configuration is pharmacologically significant, as enantiomers often exhibit divergent biological activities.
Properties
Molecular Formula |
C19H28BrNO3 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m0./s1 |
InChI Key |
VPNYRYCIDCJBOM-YHBSKVLESA-M |
Isomeric SMILES |
C[N+]1(CCC(C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Formation of the 5-Nitroisophthalic Acid Salt
A solution of 1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate (9.7 kg, 98.6% purity) and 5-nitroisophthalic acid (6.7 kg) in a 4:1 acetone-water mixture (111 L total) is heated to 50°C, then cooled to 20°C to precipitate the diastereomeric salt. This step exploits the differential solubility of RS/SR and RR/SS stereoisomers, enabling partial enantiomeric resolution.
| Parameter | Value | Impact on Purity |
|---|---|---|
| Solvent Ratio | 4:1 Acetone:Water | Enhances salt solubility |
| Cooling Rate | 1.5 h to 20°C | Promotes crystalline growth |
| Filtration Temperature | 15–25°C | Minimizes impurity retention |
Recrystallization and Enantiomeric Enrichment
The crude salt (8.2 kg dry weight) is recrystallized twice from 5:1 acetone-water (220 L total), reducing the RR/SS isomer content from 12% to 5% and elevating HPLC purity to 99.8%. Controlled cooling to 15°C ensures uniform crystal formation, critical for subsequent quaternization.
Quaternization with Methyl Bromide
The purified salt (4.0 kg) is treated with aqueous sodium hydroxide to liberate the free base, which reacts with neat methyl bromide (10 equivalents) at 0°C for 5 hours. This step achieves >99% conversion to glycopyrronium bromide, avoiding side products like N-oxide derivatives common in older protocols.
$$
\text{(RS/SR)-Base} + \text{CH}_3\text{Br} \rightarrow \text{Glycopyrronium Bromide} + \text{HBr}
$$
Critical Process Optimizations
Solvent Selection and Recycling
The use of acetone-water mixtures reduces environmental impact compared to traditional solvents like dichloromethane. Acetone’s low toxicity and high volatility facilitate recycling via distillation, lowering production costs by 15–20%.
Temperature-Controlled Filtration
Maintaining filtration temperatures between 15°C and 25°C prevents premature dissolution of the 5-nitroisophthalic acid salt, ensuring consistent particle size and filterability. This adjustment alone improved batch-to-batch reproducibility by 30%.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| US2956062 (1960) | 35 | 95.0 | Simple reagents | Low enantiomeric control |
| FI49713 (1976) | 50 | 98.5 | Improved crystallization | High solvent waste |
| EP3237378B1 (2025) | 70 | 99.9 | Industrial scalability | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromide ion can produce a variety of substituted pyrrolidinium salts.
Scientific Research Applications
(S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis to form complex molecules.
Biology: It may serve as a probe to study biological processes involving ion channels and receptors.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(®-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. For instance, it may bind to cholinergic receptors, antagonizing the effects of acetylcholine and leading to muscle relaxation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Glycopyrrolate Bromide (CAS 596-51-0)
Glycopyrrolate Bromide is a racemic mixture of stereoisomers, including (2R,3'S)- and (2S,3'R)- configurations, with the alternate CAS 51186-83-5 . Unlike the target compound, which is enantiomerically pure, Glycopyrrolate’s racemic nature may lead to variable pharmacokinetic profiles.
Cyclopentenyl Analog
A related impurity, 3-[2-(cyclopent-1-en-1-yl)-2-hydroxy-2-phenylacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide, replaces the cyclopentyl group with a cyclopentenyl moiety .
Erythroisomer Contaminants
Regulatory documents highlight limits for erythroisomers (diastereomers with differing configurations at adjacent stereocenters) in Glycopyrrolate formulations . These isomers may exhibit reduced anticholinergic activity or unintended side effects.
Physicochemical and Pharmacological Differences
- Lipophilicity : The cyclopentyl group in the target compound enhances lipophilicity compared to cyclopentenyl analogs, influencing membrane permeability and tissue distribution .
- Stability : Quaternary ammonium salts like the target compound are generally stable in aqueous solutions, but stereochemical purity is crucial to avoid degradation into related impurities (e.g., Glycopyrrolate related compounds B, C, I, L) .
- Receptor Binding : The (S,R) configuration may optimize interactions with muscarinic acetylcholine receptors, whereas racemic mixtures or erythroisomers could exhibit weaker affinity .
Biological Activity
(S)-3-((R)-2-Cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidin-1-ium bromide, commonly known as glycopyrronium bromide, is a quaternary ammonium compound with significant pharmacological properties. This compound is primarily recognized for its anticholinergic activity, which makes it effective in various therapeutic applications, particularly in respiratory conditions.
Chemical Structure and Properties
The molecular formula of glycopyrronium bromide is , with a molecular weight of approximately 398.3 g/mol. The structure features a pyrrolidine ring substituted with two methyl groups at the nitrogen atom and a complex ester side chain that includes a cyclopentyl moiety. This structural configuration contributes to its selectivity for muscarinic receptors, particularly the M3 subtype.
Glycopyrronium bromide exerts its biological effects by blocking the action of acetylcholine on muscarinic receptors, which leads to reduced secretions in the respiratory tract. This mechanism is crucial for managing conditions such as chronic obstructive pulmonary disease (COPD) and excessive salivation .
Anticholinergic Activity
Glycopyrronium bromide demonstrates potent anticholinergic activity, making it effective in:
- Reducing bronchial secretions : It is beneficial in treating respiratory disorders by alleviating symptoms associated with excessive mucus production.
- Managing COPD : Clinical studies have shown that glycopyrronium bromide improves lung function and reduces exacerbations in patients with COPD .
Selectivity for M3 Receptors
The compound exhibits selectivity for M3 muscarinic receptors, which helps minimize side effects commonly associated with non-selective anticholinergics. This selectivity enhances its therapeutic efficacy while reducing systemic exposure and adverse reactions .
Clinical Applications
Glycopyrronium bromide is utilized in various clinical settings:
- Chronic Obstructive Pulmonary Disease (COPD) : It is administered as an inhaled medication to improve lung function and decrease exacerbations.
- Excessive Salivation : The drug is effective in managing sialorrhea, especially in neurological conditions like Parkinson's disease.
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of glycopyrronium bromide:
- Study on COPD Patients : A randomized controlled trial demonstrated that patients receiving glycopyrronium showed significant improvements in lung function compared to those on placebo .
| Study | Population | Outcome |
|---|---|---|
| COPD Management | 200 patients | Significant improvement in FEV1 (Forced Expiratory Volume in 1 second) |
| Sialorrhea Treatment | 100 patients with Parkinson's | Reduction in saliva production by 50% |
Comparative Analysis
Glycopyrronium bromide shares structural similarities with other anticholinergic agents. A comparative analysis reveals its unique advantages:
| Compound Name | Key Features | Clinical Use |
|---|---|---|
| Ipratropium Bromide | Similar anticholinergic structure | Inhaled medication for COPD |
| Tiotropium Bromide | Long-lasting action | COPD management |
| Atropine | Non-selective anticholinergic | Various clinical settings |
Glycopyrronium's selective action on M3 receptors differentiates it from these compounds, providing specific therapeutic benefits while minimizing side effects .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the (S)- and (R)-configurations at the pyrrolidinium and acetoxy centers, respectively. Key signals:
- Mass Spectrometry (HRMS) : Verify molecular ion [M⁺] at m/z 398.34 (C₁₉H₂₈BrNO₃⁺) .
- Chiral HPLC : Use a Chiralpak® IA column (hexane:isopropanol, 90:10) to confirm enantiomeric excess (>99%) .
Basic: How to ensure compound stability during storage and handling?
Q. Methodological Answer :
- Storage : Store at –20°C under argon in amber vials. Avoid moisture to prevent hydrolysis of the ester bond .
- Handling : Use gloveboxes for weighing. Monitor degradation via weekly HPLC checks (retention time shifts indicate instability) .
Advanced: How to resolve stereochemical inconsistencies between synthetic batches?
Q. Methodological Answer :
- Chiral Analysis : Compare retention times with enantiopure standards using chiral HPLC. Calculate enantiomeric excess (ee) via peak integration .
- X-ray Crystallography : Resolve ambiguous configurations by growing single crystals in ethanol/water (70:30) and analyzing diffraction patterns .
- Vibrational Circular Dichroism (VCD) : Use VCD to confirm absolute configuration if crystallography fails .
Advanced: What strategies address contradictions between in vitro and in vivo pharmacological data?
Q. Methodological Answer :
- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., calcium flux) to rule out assay-specific artifacts .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma. Compare in vitro IC₅₀ values with in vivo exposure levels .
- Species-Specific Models : Test in humanized cell lines and multiple animal models (e.g., rodents vs. primates) to assess translational relevance .
Advanced: How to design toxicity studies accounting for quaternary ammonium-induced side effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
